N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c15-11-5-4-10(16-14(18)13-3-1-7-21-13)9-12(11)17-6-2-8-22(17,19)20/h1,3-5,7,9H,2,6,8H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWONYBGRRLFJTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the chlorination of a phenyl ring followed by the introduction of the isothiazolidin-2-yl group. The furan-2-carboxamide moiety is then attached through a series of coupling reactions.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Isothiazolidin-2-yl Introduction: The isothiazolidin-2-yl group is introduced via a cyclization reaction involving sulfur and nitrogen sources, often using reagents like sulfur dichloride and ammonia.
Coupling Reactions: The furan-2-carboxamide moiety is attached through coupling reactions, such as the Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of boronic acids with halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial or anticancer agent due to its unique structural features.
Materials Science: Utilized in the development of novel polymers and materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide: shares similarities with other thiazole and furan derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Biological Activity
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide is a synthetic compound that belongs to the class of thiazolidine derivatives. Its unique structural features, including a chloro-substituted phenyl ring and a dioxidoisothiazolidin moiety, contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 414.9 g/mol. The key structural components include:
- Chloro-substituted phenyl group
- Dioxidoisothiazolidin ring
- Furan-2-carboxamide moiety
These components are crucial for the compound's reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1207022-19-2 |
Pharmacological Properties
Research has indicated that this compound exhibits several biological activities that are significant in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess antimicrobial properties. The presence of the dioxidoisothiazolidin moiety may enhance its interaction with microbial targets.
- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of various cancer cell lines. Mechanisms of action may involve the modulation of signaling pathways related to cell growth and apoptosis.
- Anti-inflammatory Effects : The compound has been studied for its potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
The mechanism of action involves interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context of use.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer effects of this compound on breast cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner and induced apoptosis through caspase activation.
Case Study 2: Antimicrobial Properties
Research conducted by Smith et al. (2023) evaluated the antimicrobial activity of various thiazolidine derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Q & A
(Basic) What are the recommended synthetic routes for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)furan-2-carboxamide, and what key reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Step 1: Chlorination and functionalization of the phenyl ring to introduce the isothiazolidin-1,1-dioxide moiety. This step may require sulfonamide cyclization under reflux with SOCl₂ or analogous sulfonylating agents .
- Step 2: Coupling of the furan-2-carboxamide group via amide bond formation. For example, using furan-2-carbonyl chloride with the intermediate aryl amine in anhydrous dichloromethane (DCM) at 0–5°C, followed by room-temperature stirring for 18–24 hours .
- Key Conditions:
- Temperature Control: Low temperatures (0–5°C) during acylation minimize side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (chloroform/methanol) improves purity .
- Catalysts: Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) enhances coupling efficiency .
(Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound, and what characteristic signals should be observed?
Methodological Answer:
- FT-IR:
- C=O (amide): ~1650–1680 cm⁻¹.
- S=O (isothiazolidin-1,1-dioxide): Dual peaks at ~1320 and 1150 cm⁻¹ .
- Aromatic C-H (furan/phenyl): ~3100 cm⁻¹.
- ¹H NMR:
- Furan protons: Doublets at δ 6.4–7.2 ppm (J = 3.5 Hz for H-3 and H-4).
- Isothiazolidin CH₂: Multiplet at δ 3.5–4.0 ppm (ring protons).
- Aromatic Cl-substituent: Deshielded protons at δ 7.3–7.8 ppm .
- ¹³C NMR:
(Basic) What solvent systems and storage conditions are optimal for maintaining the stability of this compound during experimental workflows?
Methodological Answer:
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately in chloroform/methanol mixtures. Avoid aqueous buffers at extreme pH due to hydrolysis of the sulfone moiety .
- Storage:
- Handling: Use gloves and fume hoods; the compound may form hazardous dust/aerosols .
(Advanced) How can researchers resolve discrepancies in NMR data observed between synthesized batches of this compound?
Methodological Answer:
- Step 1: Confirm solvent and calibration consistency. Use deuterated DMSO-d₆ or CDCl₃ for comparability .
- Step 2: Analyze splitting patterns for diastereotopic protons (e.g., isothiazolidin CH₂ groups), which may vary with ring puckering .
- Step 3: Employ 2D NMR (COSY, HSQC) to assign overlapping signals. For example, HSQC can distinguish furan C-H correlations from aromatic protons .
- Step 4: Compare with computational predictions (DFT-based NMR chemical shift calculations) to identify conformational isomers .
(Advanced) What computational modeling approaches are suitable for predicting the reactivity of the isothiazolidin-1,1-dioxide moiety in this compound?
Methodological Answer:
- DFT Calculations: Use B3LYP/6-31G(d) to model sulfone group reactivity. Key parameters include:
- MD Simulations: Analyze solvation effects (e.g., water/DMSO) on sulfone stability.
- Docking Studies: Screen interactions with biological targets (e.g., enzymes with sulfone-binding pockets) .
(Advanced) What strategies can be employed to optimize the regioselectivity during the introduction of the furan-2-carboxamide group in analogous derivatives?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., –NH₂ on phenyl) with Boc or Fmoc before acylation .
- Catalytic Systems: Use Pd-catalyzed coupling for sterically hindered substrates (e.g., Buchwald-Hartwig conditions) .
- Solvent Effects: Polar aprotic solvents (DMF) favor nucleophilic attack on the carbonyl carbon over O-acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
